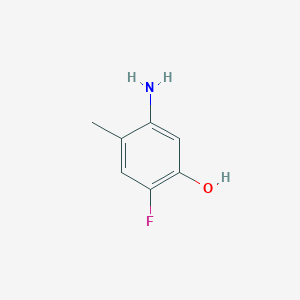

5-Amino-2-fluoro-4-methylphenol

描述

Strategic Importance of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine into aromatic compounds is a strategic tool of significant interest in medicinal chemistry and materials science. numberanalytics.comtandfonline.com Despite its rarity in natural products, fluorine's unique properties make it a valuable addition to synthetic molecules. nih.gov Its small size, comparable to a hydrogen atom, means it can often be substituted without causing significant steric hindrance. tandfonline.comnih.gov

However, the primary influence of fluorine stems from its status as the most electronegative element. tandfonline.comnumberanalytics.com This high electronegativity profoundly alters a molecule's physicochemical properties, including its electronic distribution, pKa, and dipole moment. tandfonline.com The substitution of hydrogen with fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. This can improve the bioavailability and lifespan of a drug molecule in the body. tandfonline.com

Increased Binding Affinity: The electronic changes induced by fluorine can enhance the interaction between a molecule and its biological target, such as a protein or enzyme receptor. tandfonline.comnih.gov

Modified Reactivity: Fluorine's electron-withdrawing nature can decrease the reactivity of the aromatic ring towards electrophilic substitution while potentially increasing its susceptibility to nucleophilic attack. numberanalytics.com

Improved Lipophilicity: Fluorine substitution can increase a compound's ability to pass through biological membranes, which is a crucial factor for drug efficacy. tandfonline.com

These effects are leveraged in the design of pharmaceuticals, including antibiotics and anticancer agents, as well as in the creation of advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs) with enhanced thermal and chemical stability. numberanalytics.com

Research Landscape of 5-Amino-2-fluoro-4-methylphenol within the Context of Multifunctional Aromatic Compounds

The compound this compound (CAS No: 1312884-54-0) is an example of a multifunctional aromatic compound. abovchem.comchemsrc.com It integrates four distinct functional groups on a single benzene (B151609) ring: an amino (-NH2) group, a fluorine (-F) atom, a methyl (-CH3) group, and a hydroxyl (-OH) group. This specific arrangement of substituents defines its chemical identity and potential for further synthetic applications.

While extensive, peer-reviewed research specifically detailing the synthesis and reactivity of this compound is not widely available in the public domain, its structure places it within the class of compounds that are of significant interest to synthetic chemists. Such poly-functionalized aromatic molecules are often sought as intermediates or building blocks for more complex target structures in pharmaceutical and materials science research. rsc.orgopenaccessjournals.com The combination of the electron-donating amino and hydroxyl groups, the electron-withdrawing fluorine atom, and the methyl group creates a unique electronic and steric environment on the aromatic ring, suggesting a nuanced chemical reactivity.

Below is a table summarizing the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1312884-54-0 | abovchem.com, chemsrc.com |

| Molecular Formula | C₇H₈FNO | abovchem.com |

| Molecular Weight | 141.14 g/mol | chemsrc.com |

| Purity | 95% | abovchem.com |

| Storage Condition | 2-8°C, protect from light, stored under nitrogen | chemsrc.com |

The study of related fluorinated aminophenols and their derivatives continues to be an active area of research, focused on creating novel materials and biologically active compounds.

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIMYHDKIDWJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 2 Fluoro 4 Methylphenol and Its Derivatives

Rational Design of Synthetic Routes to Substituted Aminophenols

The effective synthesis of complex molecules like 5-Amino-2-fluoro-4-methylphenol hinges on the rational design of reaction pathways. This involves carefully selecting reactions that allow for the controlled introduction of functional groups at specific positions on the phenol (B47542) scaffold, avoiding unwanted side reactions and isomeric impurities.

The placement of the amino group is a critical step in the synthesis of substituted aminophenols. The most common and reliable strategy for achieving regioselectivity is through the nitration of a phenol precursor followed by the reduction of the nitro group. The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group to the desired position. For instance, in a 2-fluoro-4-methylphenol (B1362316) system, the hydroxyl group is a strong ortho-, para-director, while the fluorine and methyl groups also influence the final position of nitration.

Another advanced approach involves transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which can form C-N bonds with high selectivity. mdpi.com These methods are often used on pre-functionalized aromatic rings (e.g., halophenols) and offer an alternative to the classical nitration-reduction sequence. mdpi.com Furthermore, photocatalysis has emerged as a powerful tool for the C-N bond formation in the synthesis of aminophenols, enabling reactions under mild conditions. chemrxiv.org

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount when designing derivatives or more complex molecules based on this scaffold. The incorporation of fluorine can significantly alter the electronic properties and conformation of a molecule. beilstein-journals.org Stereoselective fluorination methods are therefore crucial for controlling the three-dimensional structure of drug candidates. beilstein-journals.org

Approaches to achieve stereoselectivity include:

Diastereoselective Methods : These often employ chiral auxiliaries attached to the substrate to direct the fluorinating agent to one face of the molecule. Chiral oxazolidinones have been successfully used in the fluorination of carbonyl compounds, which can be precursors to chiral phenols. wikipedia.org

Enantioselective Methods : These utilize chiral fluorinating agents. Reagents such as N-fluoroammonium salts derived from cinchona alkaloids represent the state-of-the-art for these transformations. wikipedia.org

Catalytic Dearomatization : The regio- and enantio-selective dearomatization of phenols through I(I)/I(III) catalysis can generate fluorinated cyclohexadienones, which are versatile chiral building blocks. rsc.org

A summary of stereoselective fluorination strategies is presented below.

Table 1: Approaches in Stereoselective Fluorination| Method | Description | Key Reagents/Features |

|---|---|---|

| Diastereoselective Fluorination | A chiral auxiliary attached to the substrate guides the reaction to create a specific stereoisomer. | Chiral oxazolidinones, (-)-8-phenylmenthol. wikipedia.orgnih.gov |

| Enantioselective Fluorination | A chiral fluorinating agent is used to create an excess of one enantiomer. | Chiral N-fluoroammonium salts (e.g., from cinchona alkaloids), Selectfluor. wikipedia.org |

| Catalytic Dearomatization | Catalytic process that converts a flat aromatic phenol into a 3D fluorinated cyclic compound with high selectivity. | I(I)/I(III) catalysis, fluoride (B91410) nucleophiles. rsc.org |

Precursor Chemistry and Starting Material Optimization

A logical and efficient pathway to this compound begins with an appropriately substituted fluorinated cresol. Starting with 2-fluoro-4-methylphenol (also known as 2-fluoro-p-cresol) is a common strategy. This precursor already contains three of the four required substituents in the correct relative positions. The primary remaining challenge is the regioselective introduction of the amino group at the C-5 position.

The synthesis would typically proceed via electrophilic aromatic substitution. The strong activating and directing effects of the hydroxyl group would direct an incoming electrophile (like a nitro group, NO₂⁺) to the positions ortho and para to it. Since the para position (C-4) is blocked by the methyl group and one ortho position (C-2) is blocked by fluorine, the substitution is strongly directed to the other ortho position (C-6) and the remaining open position at C-5. Careful control of reaction conditions is necessary to favor substitution at the desired C-5 position.

The most established and widely used method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This two-step sequence involves:

Nitration : The precursor, 2-fluoro-4-methylphenol, is treated with a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to introduce a nitro group, forming 2-fluoro-4-methyl-5-nitrophenol. The position of nitration is governed by the directing effects of the existing substituents.

Reduction : The resulting nitro-phenol is then reduced to the corresponding aminophenol. This reduction is a standard transformation in organic synthesis and can be accomplished using a variety of reagents and conditions. The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro groups are outlined in the table below.

Table 2: Comparison of Reduction Methods for Nitro-Phenol Precursors

| Reducing Agent | Conditions | Advantages | Considerations |

|---|---|---|---|

| H₂ gas with Metal Catalyst | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. | High yield, clean reaction with water as the only byproduct. | Requires specialized hydrogenation equipment; catalyst can be flammable. |

| Metal/Acid Combination | Fe, Sn, or Zn in the presence of an acid like HCl. | Inexpensive and effective. orgsyn.org | Often requires harsh acidic conditions and can generate significant metallic waste. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution, often under neutral or slightly basic conditions. | Mild conditions, suitable for sensitive substrates. | Can be less effective for sterically hindered nitro groups. |

| Tin(II) Chloride (SnCl₂) | Typically in a solvent like ethanol or ethyl acetate. | Chemoselective, can reduce nitro groups without affecting other reducible groups like esters or ketones. | Generates tin-based waste products that require proper disposal. |

Contemporary Organic Transformations for Molecular Scaffold Assembly

Modern organic synthesis offers a powerful toolkit of advanced reactions for constructing complex aromatic scaffolds like substituted aminophenols. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition metal-catalyzed cross-coupling reactions are at the forefront of C-N bond formation. mdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. mdpi.com For the synthesis of this compound, one could envision a route starting with a dihalosubstituted phenol and selectively coupling an ammonia (B1221849) surrogate.

Ullmann Condensation : A copper-catalyzed reaction that also forms C-N bonds between an amine and an aryl halide. mdpi.com While older than the Buchwald-Hartwig reaction, modern improvements have made it a valuable tool.

Photocatalysis represents another frontier, using light to drive chemical reactions under very mild conditions. Dual photocatalytic systems have been developed for the amination of phenols, offering novel pathways for C-H functionalization and C-N bond formation. chemrxiv.org Furthermore, reagents like Selectfluor can be used in metal-free oxidative coupling reactions to form C-N bonds on specific scaffolds. acs.org

Table 3: Overview of Contemporary Synthetic Transformations

| Reaction Type | Catalyst/Reagent | Description | Relevance to Aminophenol Synthesis |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine (B1218219) ligands. mdpi.com | Forms a C-N bond between an aryl halide/triflate and an amine. | Allows for direct amination of a pre-functionalized fluorinated methylphenol scaffold. mdpi.com |

| Ullmann Condensation | Copper catalysts. mdpi.com | Couples an amine with an aryl halide to form a C-N bond. | An alternative to palladium catalysis for constructing the aminophenol core. mdpi.com |

| Photocatalytic Amination | Iridium or organic photosensitizers. chemrxiv.org | Uses light energy to activate phenols for C-H amination or nucleophilic aromatic substitution (SNAr). | Enables C-N bond formation under mild, ambient temperature conditions. chemrxiv.org |

| Deoxyfluorination | PhenoFluor, Sulfuryl fluoride (SO₂F₂). beilstein-journals.orgresearchgate.net | Directly converts a hydroxyl group on a phenol to a fluorine atom. | Useful for synthesizing fluorinated precursors from readily available phenols. researchgate.net |

Condensation Reactions for Complex Molecule Formation

Condensation reactions are pivotal in the synthesis of complex molecules from this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, the reaction of β-fluoroenolate salts with amidine hydrochlorides provides a pathway to fluorinated pyrimidines under mild conditions. researchgate.netnih.gov This method has demonstrated a broad substrate scope with generally excellent yields. researchgate.netnih.gov

Similarly, the cyclocondensation of the β-fluoroenolate salt with substituted hydrazines can yield fluorinated aminopyrazoles, although with more moderate efficiency. nih.gov The optimization of these condensation reactions is crucial for the development of novel, complex fluorinated heterocycles. nih.gov

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing the aromatic ring of this compound. Common SEAr reactions include nitration, halogenation, sulfonation, alkylation, and acylation.

A typical synthetic route to this compound involves the nitration of 2-fluoro-4-methylphenol, followed by the reduction of the resulting nitro group to an amino group. The nitration is often achieved using a mixture of concentrated nitric acid and sulfuric acid. The electron-donating amino group and the methyl group, along with the electron-withdrawing fluorine atom, direct the regioselectivity of these substitutions. The ortho-fluorine atom withdraws electron density via inductive effects, which can activate the aromatic ring for electrophilic attack, particularly at the para-position.

Recent advancements have explored the SEAr reaction of 4,4,5-trifluorinated isoxazolines with aromatic compounds, including those with electron-donating groups, leading to the formation of a new quaternary carbon center. nih.gov This reaction proceeds through a carbocation intermediate generated by the dissociation of a C-F bond by a Lewis acid. nih.gov

Nucleophilic Substitution Reactions at Fluorine Centers

The fluorine atom in this compound can undergo nucleophilic aromatic substitution (SNAr), although this is generally less facile than with other halogens due to the strength of the C-F bond. However, the presence of activating groups on the aromatic ring can facilitate these reactions. The reactivity of the fluorine substituent is influenced by both electronic and steric effects. The small size of the fluorine atom minimizes steric hindrance, allowing for efficient nucleophilic displacement under appropriate conditions.

For example, the fluorine atom can be substituted by other functional groups using strong nucleophiles. The increased acidity of di- and tri-fluorinated phenols compared to their mono-fluoro counterparts enhances their reactivity in nucleophilic aromatic substitution reactions.

Mannich Reaction Pathways for Aminophenol Derivatives

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to produce aminomethylated products. organic-chemistry.org This reaction is a powerful tool for the synthesis of various aminophenol derivatives. The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. organic-chemistry.org

While specific examples involving this compound in Mannich reactions are not extensively detailed in the provided search results, the general applicability of this reaction to aminophenols suggests its potential for creating a diverse range of derivatives from this starting material. The amino group of this compound can participate in the formation of the initial iminium ion, leading to the synthesis of more complex structures.

Emergent Reagents and Catalytic Approaches in Organofluorine Chemistry

The field of organofluorine chemistry is rapidly evolving with the development of novel reagents and catalytic systems. numberanalytics.comspringernature.com These advancements are crucial for the efficient and selective synthesis of fluorinated compounds like this compound and its derivatives.

Application of Fluoroalkyl Amino Reagents (FARs) for Fluorine Incorporation

Fluoroalkyl amino reagents (FARs) have re-emerged as powerful tools for the introduction of various fluorinated groups onto aromatic and heterocyclic compounds. mdpi.com These reagents, such as TFEDMA (1,1,2,2-tetrafluoroethyl-N,N-dimethylamine), are effective for converting alcohols to their corresponding fluorides. researchgate.net The reactivity of FARs is attributed to the presence of highly electron-withdrawing fluorine atoms near the tertiary amine, which facilitates the generation of a fluoroiminium species in equilibrium. mdpi.com This species can then act as a fluorinating agent.

FARs can be activated by Lewis acids, enhancing their reactivity. mdpi.com They offer a versatile approach for the incorporation of fluorine, a key element in many pharmaceuticals and agrochemicals. springernature.commdpi.com

Metal-Catalyzed Cross-Coupling Reactions in Substituted Phenol Synthesis

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of substituted phenols and their derivatives. acs.org Catalysts based on palladium, nickel, and iron are commonly employed. acs.orgacs.org These reactions allow for the formation of C-C, C-N, and C-O bonds. acs.org

A significant challenge in using phenols as coupling partners is the high dissociation energy of the C-O bond. acs.org To overcome this, phenols are often converted into derivatives like sulfonates, esters, or carbamates to make the C-O bond more susceptible to cleavage. acs.org Nickel-catalyzed Suzuki-Miyaura couplings of aryl pivalates, carbamates, and sulfamates are effective for constructing sp2–sp2 C-C bonds. acs.org Iron-catalyzed Kumada couplings of aryl carbamates and sulfamates are used for assembling sp2–sp3 C-C bonds. acs.org

Direct cross-coupling of phenols is a more ambitious goal, and research in this area is ongoing. acs.org Palladium-catalyzed synthesis of phenols from aryl halides and potassium hydroxide (B78521) has been achieved using highly active monophosphine-based catalysts. organic-chemistry.org Furthermore, copper-catalyzed direct hydroxylation of aryl iodides with KOH provides another route to a broad range of phenols. organic-chemistry.org These methods offer powerful strategies for the synthesis and functionalization of substituted phenols, including derivatives of this compound.

Data Tables

Table 1: Reactivity of this compound in Various Reactions

| Reaction Type | Reagents and Conditions | Major Products | Reference |

| Oxidation | Potassium permanganate (B83412) in acidic medium | 5-Nitro-2-fluoro-4-methylphenol | |

| Reduction | Hydrogen gas with a palladium catalyst | Depends on specific conditions | |

| Nucleophilic Substitution | Sodium methoxide (B1231860) in methanol | Various substituted phenols | |

| Nitration | Concentrated nitric acid and sulfuric acid | 5-Nitro-2-fluoro-4-methylphenol |

Table 2: Metal-Catalyzed Cross-Coupling Reactions for Phenol Synthesis

| Catalyst System | Coupling Partners | Bond Formed | Reference |

| Nickel / Ligand | Aryl pivalates/carbamates/sulfamates + Boronic acids | sp2–sp2 C–C | acs.org |

| Iron / Ligand | Aryl carbamates/sulfamates + Grignard reagents | sp2–sp3 C–C | acs.org |

| Palladium / Monophosphine | Aryl halides + KOH | C-O (Phenol formation) | organic-chemistry.org |

| Copper / 8-hydroxyquinoline | Aryl iodides + KOH | C-O (Phenol formation) | organic-chemistry.org |

Mechanistic Investigations into the Chemical Reactivity of 5 Amino 2 Fluoro 4 Methylphenol

Exploration of Amino and Phenolic Group Reaction Pathways

The amino and phenolic hydroxyl groups are the primary sites of reactivity in 5-Amino-2-fluoro-4-methylphenol, engaging in both oxidative and reductive processes.

Oxidative Chemistry: Formation of Quinone Derivatives

The phenolic hydroxyl and amino groups render the aromatic ring electron-rich and thus highly susceptible to oxidation. This process can lead to the formation of quinone-imine or quinone-diimine derivatives. The oxidation of similar aminophenol compounds is a known pathway for the generation of reactive quinone species. For instance, the oxidation of 6PPD, a common tire preservative, results in the formation of 6PPD-quinone, a compound with noted environmental implications. chemrxiv.org This transformation highlights the potential for the aminophenol moiety within this compound to undergo similar oxidative conversions.

The general mechanism involves the initial loss of electrons from the electron-rich aromatic ring, often facilitated by an oxidizing agent or electrochemical potential. This generates a radical cation that can undergo further oxidation and deprotonation steps to yield the corresponding quinone-type structure. The presence of both an amino and a hydroxyl group can lead to complex reaction pathways and potentially the formation of polymeric materials through repeated oxidation and coupling reactions.

Reductive Transformations of Aromatic Amine Functions

While the amino group is often associated with oxidative reactions, it can also participate in reductive transformations, although this is less common for aromatic amines compared to other functional groups like nitro groups. Reductive processes involving aromatic amines typically require specific reducing agents and reaction conditions. For instance, the diazonium salt formed from an aromatic amine can be reduced to a hydrazine (B178648) or even back to the amine under certain conditions. However, the primary focus of reactivity for the amino group in this context is its role in activating the aromatic ring towards electrophilic attack and its participation in oxidative coupling reactions.

Aromatic Reactivity Profiles and Substituent Effects

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents: the amino, hydroxyl, methyl, and fluorine groups.

Influence of Fluorine on Aromatic Ring Activation and Deactivation

The fluorine atom exerts a dual electronic effect on the aromatic ring. Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network (inductive effect), which tends to deactivate the ring towards electrophilic aromatic substitution. numberanalytics.commasterorganicchemistry.com This deactivation occurs because the inductive effect lowers the electron density of the aromatic pi-system, making it less attractive to incoming electrophiles. numberanalytics.com

Interactive Table: Substituent Effects on Aromatic Rings

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ (Amino) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -OH (Hydroxyl) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Donating | N/A | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Direct and Indirect Reaction Mechanisms with Biomolecules

The potential for this compound to interact with biomolecules is a significant area of mechanistic investigation. Direct reactions can occur through the nucleophilic character of the amino and hydroxyl groups, which can potentially react with electrophilic sites in biomolecules. For example, the amino group could participate in the formation of Schiff bases with aldehydes or ketones present in biological systems.

Indirectly, the oxidation of this compound to a reactive quinone-imine intermediate is a key pathway for interaction with biomolecules. Quinones are known electrophiles and can readily undergo Michael addition reactions with nucleophilic residues in proteins and DNA, such as the thiol groups of cysteine or the amino groups of lysine (B10760008) and arginine. This covalent modification of biomolecules can lead to a variety of biological consequences. The study of 6PPD-quinone has shown how such derivatives can have significant biological effects. chemrxiv.org

Tautomeric Equilibria and Conformation Studies

Tautomerism, the interconversion of constitutional isomers, is a relevant consideration for this compound. libretexts.org The molecule can exist in different tautomeric forms, primarily involving the migration of a proton.

The most significant tautomeric equilibrium is the phenol-keto tautomerism, where the phenolic form is in equilibrium with its keto tautomer, a quinone-methide type structure. For simple phenols, the equilibrium overwhelmingly favors the aromatic phenol (B47542) form due to the stability of the aromatic ring. libretexts.org However, the substituents on the ring can influence this equilibrium.

Additionally, the amino group can participate in amino-imino tautomerism. researchgate.net This involves the migration of a proton from the nitrogen to an adjacent carbon atom, resulting in an imine. Similar to phenol-keto tautomerism, the amino form is generally more stable for aromatic amines.

The specific equilibrium constants for these tautomeric forms are influenced by factors such as solvent polarity and pH. nih.govresearchgate.net Computational studies can provide insights into the relative stabilities of the different tautomers. nih.gov

Conformational analysis of this compound would involve studying the rotation around the C-N and C-O bonds, as well as the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, and between these groups and the fluorine atom. The presence of the fluorine atom can influence the conformational preferences of the molecule. unimi.itresearchgate.net The relative orientation of the functional groups can, in turn, affect the molecule's reactivity and its ability to interact with other molecules.

Investigation of Keto-Enol and Phenol-Imine Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry that significantly influences the reactivity and physical properties of a molecule. In the case of this compound, two primary forms of tautomerism are of interest: keto-enol and phenol-imine tautomerism.

Keto-Enol Tautomerism:

Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). researchgate.netichtj.waw.plresearchgate.net However, for most simple phenols, the equilibrium overwhelmingly favors the enol (phenolic) form due to the substantial stabilization afforded by the aromaticity of the benzene (B151609) ring. researchgate.net The disruption of this aromaticity in the keto form comes at a significant energetic cost.

Table 1: Representative Calculated Relative Energies for Phenol Tautomers in Different Environments.

Note: This table presents generalized data from computational studies on substituted phenols to illustrate the principles of keto-enol tautomerism. The values are representative and not specific to this compound.

| Tautomer System | Environment | Relative Gibbs Free Energy (ΔG, kcal/mol) of Keto Form | Predominant Form |

|---|---|---|---|

| Phenol/Cyclohexadienone | Gas Phase | ~10-15 | Enol |

| Substituted Phenol/Keto Form | Non-polar Solvent (e.g., Cyclohexane) | Generally > 5 | Enol |

| Substituted Phenol/Keto Form | Polar Solvent (e.g., Water) | Slightly lower than in non-polar solvents, but still favors enol | Enol |

Phenol-Imine Tautomerism:

The presence of the amino group introduces the possibility of phenol-imine tautomerism, where a proton transfer can occur from the hydroxyl group to the nitrogen of a transient imine form. This is more commonly studied in Schiff bases, which contain a C=N double bond. nih.govnih.govrsc.org For this compound itself, the corresponding tautomer would be a quinone-methide-like structure with an exocyclic C=NH2+ group, which is generally unstable. However, in reactions where the amino group is converted to an imine, this tautomeric equilibrium becomes highly relevant.

Studies on N-salicylidene-p-X-aniline compounds have shown that the equilibrium between the enol-imine and keto-amine forms is sensitive to both the electronic nature of the substituents and the solvent. rsc.org Electron-donating substituents on the aniline (B41778) ring tend to favor the keto-amine form, while electron-withdrawing groups favor the enol-imine form. rsc.org The equilibrium can be investigated using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. rsc.org

Role of Intramolecular Hydrogen Bonding in Molecular Stabilization

Intramolecular hydrogen bonds (IHBs) can play a significant role in determining the conformation and stability of a molecule. In this compound, several potential IHBs can be envisaged, primarily involving the hydroxyl, amino, and fluoro substituents. The most likely IHB would be between the hydroxyl proton (donor) and the lone pair of electrons on the amino nitrogen (acceptor), or between an amino proton (donor) and the fluorine atom (acceptor).

The possibility of an N-H···F hydrogen bond is also plausible. While organic fluorine is generally considered a weak hydrogen bond acceptor, studies on fluorinated anilines and related compounds have provided NMR spectroscopic evidence for such interactions, particularly when the geometry is favorable. nih.govnih.gov These interactions can be detected by observing through-space scalar couplings (¹hJFH) in NMR spectra. nih.govnih.gov

The strength of these IHBs can be estimated using a combination of experimental techniques (IR and NMR spectroscopy) and computational methods (DFT, Atoms in Molecules theory). mdpi.com Key parameters that provide evidence for IHBs include the downfield shift of the involved proton in ¹H NMR spectra and the red shift of the X-H stretching frequency in IR spectra.

Table 2: Typical Parameters for Intramolecular Hydrogen Bonds in Phenolic Systems from Experimental and Computational Studies.

Note: This table presents generalized data from studies on substituted phenols and anilines to illustrate the characteristics of intramolecular hydrogen bonds. The values are representative and not specific to this compound.

| Hydrogen Bond Type | Typical H···Acceptor Distance (Å) | Typical ¹H Chemical Shift (δ, ppm) of H-bonded Proton | Typical IR Frequency (ν, cm⁻¹) of X-H Stretch |

|---|---|---|---|

| O-H···N | 1.7 - 2.0 | > 10 | 3200 - 3500 (broad) |

| N-H···F | ~2.0 - 2.4 | Variable, downfield shift observed | Slight red shift |

| O-H···O | 1.6 - 1.8 | 12 - 16 | 2500 - 3200 (very broad) |

For this compound, the relative orientation of the functional groups (amino at C5, fluoro at C2, and hydroxyl at C1) suggests that an IHB between the hydroxyl and amino groups would require some conformational arrangement. The presence of the methyl group at C4 may also influence the preferred conformation. Detailed computational and spectroscopic studies would be necessary to definitively establish the presence and strength of IHBs in this specific molecule.

Probing Radical Reaction Intermediates and Pathways

Phenolic compounds are well-known for their ability to act as radical scavengers, a property that stems from the relative stability of the resulting phenoxyl radicals. The amino group in this compound is also susceptible to oxidation, leading to the formation of nitrogen-centered radicals. Therefore, the study of radical intermediates is crucial for understanding the oxidative and other radical-mediated reactions of this compound.

The primary radical species expected to form from this compound upon one-electron oxidation or hydrogen atom abstraction from the phenolic hydroxyl group is the corresponding aminophenoxyl radical. DFT studies on aminophenols have shown that the spin density in these radicals is delocalized over the oxygen atom and the aromatic ring, particularly at the ortho and para positions relative to the oxygen. researchgate.net The substituents on the ring, such as the fluoro and methyl groups, would further modulate this spin density distribution.

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct technique for the detection and characterization of radical intermediates. nih.govresearchgate.net By analyzing the EPR spectrum, one can determine the g-value and the hyperfine coupling constants (hfc's), which provide information about the electronic structure and the distribution of the unpaired electron within the radical. For aminophenoxyl radicals, significant hyperfine coupling is expected to the nitrogen nucleus of the amino group and to the protons on the ring and the methyl group.

Table 3: Expected EPR Characteristics for a Hypothetical 5-Amino-2-fluoro-4-methylphenoxyl Radical.

Note: This table presents hypothetical EPR parameters based on known data for related aminophenoxyl and fluorinated radicals. These are predicted values for illustrative purposes.

| Parameter | Expected Range/Value | Information Provided |

|---|---|---|

| g-value | ~2.004 - 2.005 | Characteristic of an oxygen-centered (phenoxyl) radical. |

| a(N) hfc (Gauss) | 1 - 3 | Indicates spin density on the nitrogen atom of the amino group. |

| a(H) hfc (Gauss) for ring protons | 1 - 6 | Maps the spin density distribution on the aromatic ring. |

| a(H) hfc (Gauss) for methyl protons | ~1 - 4 | Indicates spin delocalization onto the methyl group via hyperconjugation. |

| a(F) hfc (Gauss) | < 2 | Indicates spin density on the fluorine atom. |

The reaction pathways involving these radical intermediates can be complex. They can undergo further oxidation, dimerization, or react with other molecules in the system. The presence of the fluorine atom can also influence the reactivity of the radical, potentially making the aromatic ring more susceptible to certain types of reactions. The study of these radical pathways is essential for understanding the antioxidant properties, polymerization behavior, and degradation mechanisms of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Fluoro 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular skeleton. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic environment and connectivity can be constructed.

The ¹H NMR spectrum of 5-Amino-2-fluoro-4-methylphenol is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. The proton at position 3 (H-3) would appear as a doublet due to coupling with the fluorine atom at position 2. The proton at position 6 (H-6) would likely appear as a singlet or a finely split signal due to a smaller long-range coupling.

The methyl group (CH₃) protons would yield a sharp singlet, typically in the range of 2.0-2.3 ppm. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to produce broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons : The electron-donating effects of the amino, hydroxyl, and methyl groups, combined with the electron-withdrawing effect of the fluorine atom, influence the chemical shifts of the aromatic protons.

Methyl Protons : A singlet is anticipated due to the absence of adjacent protons.

Amine and Hydroxyl Protons : These signals are typically broad and their positions are variable.

Coupling constants (J) are critical for confirming the relative positions of substituents. A significant ortho coupling constant (³JHF) would be expected between the fluorine at C-2 and the proton at C-3.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.5 - 6.8 | Doublet (d) | ³J(H,F) ≈ 8-10 |

| H-6 | 6.8 - 7.1 | Singlet (s) or finely split doublet | ⁴J(H,F) ≈ 1-2 |

| -CH₃ | 2.0 - 2.3 | Singlet (s) | N/A |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton, with each unique carbon atom producing a distinct signal. For this compound, seven signals are expected. The chemical shifts are influenced by the attached functional groups and their positions on the aromatic ring.

A key feature of the ¹³C NMR spectrum will be the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF, typically 240-250 Hz). The adjacent carbons (C-1 and C-3) will also show smaller couplings (²JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 (-OH) | 145 - 150 | ²J(C,F) ≈ 12-15 |

| C-2 (-F) | 150 - 155 | ¹J(C,F) ≈ 240-250 |

| C-3 | 115 - 120 | ²J(C,F) ≈ 20-25 |

| C-4 (-CH₃) | 125 - 130 | ³J(C,F) ≈ 2-4 |

| C-5 (-NH₂) | 135 - 140 | ⁴J(C,F) ≈ 1-3 |

| C-6 | 110 - 115 | ³J(C,F) ≈ 3-5 |

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Based on data for similar fluoroaromatic compounds, the chemical shift is anticipated to be in the range of -120 to -140 ppm relative to a standard like CFCl₃. biophysics.orgspectrabase.com The signal would likely appear as a doublet of doublets due to coupling with the ortho proton (H-3) and the meta proton (H-6).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be rich with information. The key functional groups—hydroxyl (O-H), amine (N-H), methyl (C-H), aromatic ring (C=C, C-H), and carbon-fluorine (C-F)—all have characteristic absorption bands. libretexts.orglibretexts.org

O-H and N-H Stretching : The O-H group typically shows a broad and strong absorption band in the IR spectrum around 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear as two sharp bands in the 3300-3500 cm⁻¹ region. youtube.com

C-H Stretching : Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Aromatic Stretching : The stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching : The C-F bond has a strong stretching vibration that is expected to be observed in the 1200-1300 cm⁻¹ range.

O-H and N-H Bending : The bending vibrations for O-H and N-H groups appear in the 1590-1650 cm⁻¹ and fingerprint region.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Stretching | O-H (hydroxyl) | 3200 - 3600 | Strong, Broad |

| Symmetric & Asymmetric Stretching | N-H (amine) | 3300 - 3500 | Medium, Sharp (two bands) |

| Stretching | Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Stretching | Aliphatic C-H (methyl) | 2850 - 2960 | Medium |

| Stretching | Aromatic C=C | 1450 - 1600 | Medium to Strong |

| Bending | N-H (amine) | 1590 - 1650 | Medium |

| Stretching | C-O (phenol) | 1200 - 1260 | Strong |

To achieve a definitive assignment of all vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. nih.gov Computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), are used to calculate the optimized geometry and harmonic vibrational frequencies of the molecule in the gaseous state. nih.govdocumentsdelivered.com

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with the experimental solid-phase or solution-phase spectra. nih.gov This correlation allows for the unambiguous assignment of complex vibrational modes in the fingerprint region of the spectrum and provides a higher level of confidence in the structural elucidation.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-methylphenol (B1222752) |

| 5-Amino-2-fluorophenol |

| 4-Fluoro-2-methylphenol |

| 4-Fluorophenol |

| 2-amino-5-methylphenol |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a fundamental technique used to study the electronic transitions within a molecule. By passing ultraviolet and visible light through a sample and measuring the absorbance, one can identify the wavelengths at which the molecule absorbs light, providing insight into its electronic structure and the nature of its chromophores.

The chromophores in this compound are the substituted benzene ring and its associated functional groups: the amino (-NH₂), hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups. The benzene ring itself exhibits characteristic π → π* transitions. The presence of auxochromes like the hydroxyl and amino groups, which possess non-bonding electrons (n-electrons), typically leads to bathochromic (red) shifts and hyperchromic effects on the absorption bands of the benzene ring. These groups can also introduce n → π* transitions.

A detailed UV-Vis spectrum would be expected to show distinct absorption bands corresponding to these transitions. The analysis would involve assigning these bands to specific electronic transitions within the molecule, supported by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to correlate experimental absorption maxima (λ_max) with calculated electronic excitations.

Table 1: Hypothetical Electronic Transitions for this compound

| Transition Type | Expected Wavelength Region (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 200-280 | HOMO → LUMO |

| n → π* | > 280 | n(O, N) → π*(ring) |

This table is illustrative and not based on experimental data for the specified compound.

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable information about the change in dipole moment of the molecule upon electronic transition.

To study these effects, the UV-Vis spectrum of this compound would be recorded in a series of solvents with a wide range of polarities (e.g., from non-polar hexane (B92381) to polar ethanol (B145695) and water).

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, a bathochromic shift is observed with increasing solvent polarity. This is typical for π → π* transitions in molecules where charge separation increases upon excitation.

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a hypsochromic shift occurs with increasing solvent polarity. This is often observed for n → π* transitions.

Analysis of the relationship between the absorption maxima and solvent polarity parameters (like the Reichardt or Lippert-Mataga plots) would allow for the quantification of these effects and estimation of the difference in dipole moments between the ground and excited states. However, specific studies detailing solvatochromic shifts for this compound have not been found in the literature.

X-ray Diffraction Crystallography for Solid-State Structure

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting data would provide precise measurements of all bond lengths (e.g., C-C, C-O, C-N, C-F) and bond angles, defining the molecule's geometry. Key parameters of interest would include the planarity of the benzene ring and the orientation of the substituent groups relative to the ring. For related, but different, phenolic compounds, intramolecular hydrogen bonds, such as between a hydroxyl group and a nitrogen atom, are common and would be a key feature to investigate.

Table 2: Representative Crystallographic Data for a Phenolic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.524 |

| b (Å) | 8.733 |

| c (Å) | 13.649 |

| β (°) | 98.75 |

| Volume (ų) | 1332.0 |

| Z | 4 |

Note: This data is for a different, but structurally related, compound, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, and serves only as an example of the type of data obtained from a crystallographic study. researchgate.net No such data is currently available for this compound.

Beyond the structure of a single molecule, crystallographic data reveals how molecules interact with their neighbors in the solid state. These intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the crystal packing and influence the material's physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness. This analysis generates a unique 2D "fingerprint plot" for the crystal, which decomposes the Hirshfeld surface to show the proportion of different types of intermolecular contacts. For a molecule like this compound, one would expect significant contributions from H···H, C···H, O···H, N···H, and F···H contacts. In the absence of a crystal structure for the title compound, a Hirshfeld analysis cannot be performed.

Computational Chemistry and Quantum Chemical Investigations of 5 Amino 2 Fluoro 4 Methylphenol

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. This method is widely used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Amino-2-fluoro-4-methylphenol, DFT allows for a detailed exploration of its fundamental chemical and physical properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds associated with the amino (-NH2) and hydroxyl (-OH) groups, this can lead to multiple stable conformers.

Conformer analysis systematically explores these different spatial arrangements to identify the most stable forms and their relative energies. nih.gov Computational methods, often employing DFT functionals like PBE0 with dispersion corrections (e.g., PBE0 + MBD), are used to perform these searches. nih.gov The process can be computationally intensive, sometimes requiring thousands of single-point DFT calculations to map the potential energy surface effectively. nih.gov For amino acids, which share functional groups with the title compound, analysis has shown that the relative energies of conformers can be determined with high accuracy, providing a reliable picture of the molecule's preferred shapes. unimi.it

Interactive Table: Example of Relative Energies for Molecular Conformers This table illustrates typical data obtained from a conformer analysis, showing the relative stability of different conformers. Note: This data is illustrative and not specific to this compound.

| Conformer | Relative Energy (kcal/mol) |

| Conformer A | 0.00 |

| Conformer B | 0.75 |

| Conformer C | 1.23 |

| Conformer D | 2.15 |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. science.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations, often using the B3LYP functional, are standard for determining these energies. researchgate.net For instance, a study on a different organic molecule calculated a HOMO-LUMO energy gap of 4.9266 eV using the B3LYP/6–311G(d,p) level of theory. researchgate.net

Interactive Table: Illustrative Frontier Orbital Energies This table shows example HOMO, LUMO, and energy gap values, typically calculated using DFT. Note: This data is for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO | -5.78 |

| LUMO | -0.85 |

| Energy Gap (ΔE) | 4.93 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (electronegative, typically colored red) and electron-poor (electrophilic, typically colored blue).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis quantifies the electron density in these localized orbitals and examines interactions between them. A key aspect of NBO analysis is the study of hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital. These interactions stabilize the molecule, and their energy can be calculated. For this compound, NBO analysis would reveal the nature of the C-F, C-O, C-N, and O-H bonds and quantify stabilizing interactions, such as those between the lone pairs on the oxygen or nitrogen atoms and antibonding orbitals within the aromatic ring.

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). science.gov The accuracy of these predictions depends on factors like the choice of DFT functional and basis set. The chemical environment, influenced by electronegative atoms like fluorine and oxygen, significantly affects the chemical shifts of nearby nuclei. ucl.ac.uk

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. This theoretical spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of O-H, N-H, and C-F bonds or the bending modes of the methyl group.

Interactive Table: Example of Predicted vs. Experimental ¹H NMR Shifts This table illustrates how calculated chemical shifts are compared to experimental values. Note: The data is hypothetical.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| H (on Ring) | 7.10 | 7.05 |

| H (on -OH) | 5.20 | 5.15 |

| H (on -NH₂) | 3.60 | 3.55 |

| H (on -CH₃) | 2.25 | 2.20 |

DFT calculations can be used to compute key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. science.gov These values are essential for understanding the stability of a molecule and its behavior in chemical reactions.

Furthermore, for molecules like this compound, which contains both phenol (B47542) (enol) and amino groups, the possibility of tautomerism exists. Tautomers are isomers that differ in the position of a proton and a double bond. Theoretical calculations can assess the relative stability of different tautomeric forms (e.g., the phenol form vs. a possible keto-imine form) by comparing their Gibbs free energies. researchgate.net Studies on similar systems have shown that the relative stability can be influenced by the solvent, with polar solvents often favoring more polar tautomers. mdpi.com The enol form is typically more stable for phenolic compounds, but computational analysis provides a quantitative measure of this stability difference. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It extends the concepts of ground-state DFT to time-dependent phenomena, making it particularly suitable for simulating how a molecule interacts with light.

Simulation of Electronic Excitation Energies and UV-Vis Spectra

TD-DFT is widely employed to calculate the vertical excitation energies of molecules, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. These calculated energies and their corresponding oscillator strengths can be used to simulate a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. The positions of the absorption peaks in the spectrum are determined by the excitation energies, while the intensity of these peaks is related to the oscillator strengths.

For a molecule like this compound, a TD-DFT calculation would typically involve optimizing the ground state geometry and then computing the energies of several of the lowest-energy singlet excited states. Different exchange-correlation functionals can be used in TD-DFT calculations, and their choice can influence the accuracy of the results. For instance, hybrid functionals like B3LYP or PBE0 are often used for organic molecules. The simulated spectrum provides insights into the electronic transitions, such as π→π* or n→π*, that are responsible for the molecule's absorption of light.

Hypothetical Data Table: Simulated Electronic Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.15 | 299 | 0.08 | HOMO -> LUMO |

| S2 | 4.50 | 276 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.95 | 251 | 0.05 | HOMO -> LUMO+1 |

Note: This table is hypothetical and for illustrative purposes only, as specific research data for this compound is not publicly available.

Investigation of Excited State Properties and Fluorescence

Beyond absorption, TD-DFT can also be used to explore the properties of a molecule in its excited state. By optimizing the geometry of the first singlet excited state (S1), one can investigate the structural changes that occur upon photoexcitation. This information is crucial for understanding the subsequent relaxation pathways of the excited molecule.

Fluorescence is the emission of light from a molecule as it relaxes from the S1 state back to the ground state (S0). The energy of the emitted photon is typically lower than the energy of the absorbed photon, resulting in a red-shifted emission spectrum compared to the absorption spectrum (Stokes shift). TD-DFT can be used to calculate the energy of this emission by determining the energy difference between the optimized S1 state and the S0 state at the S1 geometry. The probability of fluorescence is related to the oscillator strength of the S1 → S0 transition.

Advanced Quantum Mechanical Methods and Software Applications

While TD-DFT is a workhorse for excited state calculations on medium to large molecules, other, more computationally intensive methods can provide higher accuracy. These are often implemented in specialized quantum chemistry software packages.

Wavefunction-Based Approaches (e.g., Møller–Plesset Perturbation Theory, Coupled Cluster)

Wavefunction-based methods provide a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects.

Møller–Plesset Perturbation Theory (MPPT) adds electron correlation as a perturbation to the Hartree-Fock solution. Second-order Møller-Plesset theory (MP2) is a common starting point for including dynamic electron correlation and can provide more accurate ground state geometries and energies than DFT with some functionals.

Coupled Cluster (CC) theory is considered one of the "gold standards" in quantum chemistry for its high accuracy in calculating molecular energies and properties. Methods like Coupled Cluster with Singles and Doubles (CCSD) and with a perturbative treatment of triples (CCSD(T)) can yield results that are very close to experimental values, though at a significantly higher computational cost. These methods are often used to benchmark the results of less computationally expensive methods like DFT. For a molecule like this compound, high-level CC calculations could provide very accurate predictions of its ionization potential, electron affinity, and other electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Descriptor Calculation for Theoretical Correlation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For this compound, a variety of descriptors could be calculated using quantum chemical methods. These can be categorized as:

Electronic Descriptors: Such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms. These descriptors are related to a molecule's reactivity and intermolecular interactions.

Topological Descriptors: Which are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are 3D descriptors such as the molecular volume, surface area, and shape indices.

Once calculated for a set of related molecules, these descriptors can be used to build a QSAR model using statistical techniques like multiple linear regression or machine learning algorithms. Such a model could then be used to predict the activity of new, unsynthesized compounds, including other derivatives of this compound.

Hypothetical Data Table: Calculated QSAR Descriptors for this compound

| Descriptor | Value | Unit |

| HOMO Energy | -8.50 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 7.25 | eV |

| Dipole Moment | 2.5 | Debye |

| Molecular Volume | 120.5 | ų |

| Molecular Surface Area | 155.2 | Ų |

Note: This table is hypothetical and for illustrative purposes only, as specific research data for this compound is not publicly available.

Applications in Materials Science and Ligand Design for Catalysis

Development of Functional Polymers and Advanced Materials

The ability of 5-Amino-2-fluoro-4-methylphenol to act as a monomer or a modifying agent is key to its application in polymer science. This versatility allows for the creation of polymers with tailored properties for specific, high-performance applications.

While specific research on the use of this compound as a primary monomer is limited in publicly available literature, the general class of aminophenols is well-established in polymer chemistry. For instance, polymers derived from related aminophenols, such as poly(o-aminophenol), have been synthesized and characterized for their unique electronic and structural properties. researchgate.netsemanticscholar.orgacs.org These polymers often exhibit a ladder-like molecular structure and possess redox activity, making them suitable for applications in sensors and electronic devices. acs.org The incorporation of a fluorine atom, as in this compound, would be expected to enhance properties such as thermal stability and chemical resistance in the resulting polymer, a desirable trait for advanced materials.

The synthesis of polymers from aminophenol monomers can be achieved through various methods, including electrochemical polymerization. researchgate.netsemanticscholar.org This technique allows for the formation of thin, uniform polymer films on electrode surfaces. The resulting polymers can be designed to be either conducting or non-conducting, depending on the synthesis conditions. semanticscholar.org

| Polymer Type | Monomer | Key Properties | Potential Applications |

| Poly(o-aminophenol) | o-Aminophenol | Redox activity, ladder-like structure | Sensors, electronic devices |

| Fluorinated Polyamides | Fluorinated diamines and diacid chlorides | High thermal stability, chemical resistance | Aerospace, electronics |

The grafting of synthetic molecules onto natural polymers is a widely used technique to impart new functionalities to these materials. While direct studies involving this compound are not extensively documented, the amino and hydroxyl groups present in the molecule make it a suitable candidate for such modifications. Grafting techniques can be employed to attach molecules like this compound to the surface of natural polymers such as cellulose (B213188) or chitosan. This could potentially enhance their thermal stability, hydrophobicity, and introduce specific binding sites for metal ions or other molecules.

Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics. Aminophenols have been investigated as components in photoresist formulations. researchgate.net20.210.105 They can act as basic additives that control the diffusion of acid catalysts generated during the exposure process, which is crucial for achieving high resolution in the final pattern. researchgate.net The addition of specific aminophenols can influence the sensitivity and resolution of the photoresist material. researchgate.net

| Photoresist Component | Function | Impact on Performance |

| Resin | Forms the main body of the resist | Determines adhesion, etch resistance |

| Photoinitiator | Generates acid upon exposure to light | Dictates sensitivity to specific wavelengths |

| Basic Additive (e.g., Aminophenol) | Controls acid diffusion | Improves resolution and line edge roughness |

Design and Synthesis of Ligands for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form complexes with specific catalytic or material properties. The structure of this compound makes it an interesting precursor for the synthesis of such ligands.

Aminophenol-based ligands have a significant and growing impact on catalysis research. researchgate.netderpharmachemica.com They can act as "redox-active" ligands, meaning they can participate in electron transfer processes with the metal center, which can enable novel catalytic reactivity. rsc.org These ligands are utilized in a wide range of applications, including homogeneous catalysis and small molecule activation. researchgate.netderpharmachemica.com

The synthesis of ligands from aminophenol precursors often involves the formation of Schiff bases, which are created by reacting the amino group with an aldehyde or ketone. nih.gov These Schiff base ligands can then be used to form stable complexes with a variety of transition metals. The fluorine and methyl substituents on the this compound backbone would allow for the fine-tuning of the electronic and steric properties of the resulting ligand, which in turn influences the reactivity and selectivity of the metal complex.

Once synthesized, aminophenol-based ligands are studied for their ability to coordinate with different metal ions. The resulting metal complexes are then characterized to understand their electronic structure and geometry. This is crucial for predicting and explaining their catalytic behavior. bohrium.com

For example, transition metal complexes of o-aminophenol ligands have been shown to be effective catalysts for a variety of organic transformations. derpharmachemica.com The redox-active nature of these ligands can facilitate reactions that are difficult to achieve with traditional catalysts. rsc.org While specific complexation studies with ligands derived from this compound are not widely reported, the general principles of aminophenol coordination chemistry suggest that its derivatives would form stable complexes with a range of metals, opening up possibilities for new catalytic applications.

Exploration of Redox Non-Innocent Ligand Behavior in Metal Complexes

The concept of redox non-innocent ligands has emerged as a significant area of research in coordination chemistry and catalysis. derpharmachemica.com Unlike traditional "innocent" ligands, where the redox changes in a metal complex are assumed to be centered on the metal ion, redox non-innocent ligands can actively participate in electron transfer processes. derpharmachemica.com This participation means the ligand can exist in multiple, stable oxidation states, effectively sharing the redox burden with the metal center. derpharmachemica.comderpharmachemica.com

Aminophenol-based ligands, such as this compound, are prime candidates for exhibiting redox non-innocent behavior. The aminophenol framework can exist in several resonance-stabilized forms, ranging from the dianionic amidophenolate to a neutral iminoquinone form, passing through a monoanionic semiquinonate radical intermediate. derpharmachemica.com This versatility allows the ligand to act as an electron reservoir, accepting or donating electrons during a catalytic cycle. derpharmachemica.com This property is crucial for facilitating multi-electron transformations that might be otherwise inaccessible for a given metal center. derpharmachemica.com

The electronic properties of the metal complex can be finely tuned by the oxidation state of the aminophenol-derived ligand. derpharmachemica.com For instance, oxidation of the ligand can increase the Lewis acidity of the metal center, enhancing its reactivity towards substrates. derpharmachemica.com Conversely, the ligand can store electrons and release them to the metal as needed, stabilizing the metal in a particular oxidation state throughout a catalytic reaction. derpharmachemica.com

Furthermore, the generation of a ligand-centered radical, such as the iminosemiquinonate form, can lead to novel reaction pathways where the ligand directly participates in bond-making and bond-breaking processes with the substrate. derpharmachemica.com This cooperative reactivity between the metal and the ligand can enable challenging chemical transformations. derpharmachemica.com

While specific studies on metal complexes of this compound are not extensively documented in the reviewed literature, the established chemistry of other aminophenol-based ligands provides a strong basis for predicting its potential redox activity. The presence of the electron-donating amino and methyl groups, along with the electron-withdrawing fluoro group, can be expected to modulate the redox potentials of the ligand and its corresponding metal complexes, offering a tool for fine-tuning catalytic properties. Research in this area would likely involve the synthesis of its metal complexes and characterization of their electronic structures and redox properties through techniques like cyclic voltammetry and spectroscopy to confirm and quantify this potential. acs.org

Catalytic Applications of this compound Derived Systems

The unique electronic properties of aminophenol-derived ligands make them attractive for a variety of catalytic applications. derpharmachemica.com Systems derived from this compound are poised to contribute to several areas of catalysis, leveraging the potential redox activity and the steric and electronic effects of its substituents.

Homogeneous Catalysis and Small Molecule Activation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. youtube.comnih.gov Ligands derived from aminophenols have demonstrated significant utility in this field, particularly in the activation of small, often unreactive, molecules. derpharmachemica.comuci.edu The ability of the aminophenol ligand to act as a redox reservoir is key to these applications. derpharmachemica.com

Metal complexes featuring aminophenol-based ligands have been shown to be effective in various catalytic transformations, including oxidation reactions that mimic biological enzymes. derpharmachemica.com For example, they can serve as models for galactose oxidase, an enzyme that catalyzes the oxidation of primary alcohols to aldehydes. derpharmachemica.com This reactivity stems from the ability of the ligand to facilitate electron transfer processes central to the catalytic cycle.

Furthermore, these complexes have been employed in C-H amination reactions and C-C coupling reactions. derpharmachemica.comderpharmachemica.com In these processes, the redox non-innocent nature of the ligand allows for single-electron transfer (SET) pathways, generating reactive intermediates that can activate otherwise inert C-H bonds or promote the formation of new carbon-carbon bonds. derpharmachemica.com

The activation of small molecules like dioxygen (O₂), carbon dioxide (CO₂), and dihydrogen (H₂) is a critical challenge in chemistry. nih.govvu.nlnih.gov The cooperative action of a metal center and a redox-active aminophenol ligand can provide a platform for binding and activating these molecules. derpharmachemica.com For instance, a reduced form of the ligand could transfer electron density to a coordinated small molecule, facilitating its cleavage or transformation. While specific examples involving this compound are yet to be reported, its structural similarity to proven aminophenol catalysts suggests its potential in these areas.

Table 1: Potential Homogeneous Catalytic Applications of Aminophenol-Derived Systems

| Catalytic Reaction | Role of Aminophenol Ligand | Potential Substrates |

|---|---|---|

| Alcohol Oxidation | Mimicking galactose oxidase activity, facilitating electron transfer. | Primary alcohols |

| C-H Amination | Enabling single-electron transfer to generate reactive nitrene intermediates. | Organic azides, hydrocarbons |

| C-C Coupling | Acting as a redox reservoir to promote oxidative addition/reductive elimination. | Aryl halides, olefins |

Ligand-to-Metal Charge Transfer (LMCT) Complexes for Photochemical Reactions

Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition in a metal complex where an electron moves from a molecular orbital that is primarily ligand-based to one that is primarily metal-based upon absorption of light. wikipedia.orglibretexts.org This process results in the reduction of the metal center and the oxidation of the ligand. wikipedia.org LMCT transitions are typically intense and can be induced by visible or ultraviolet light, making complexes that exhibit this property promising candidates for photochemical applications. wikipedia.orgaip.org

Aminophenol ligands, being electron-rich, are well-suited to form complexes capable of LMCT. youtube.comyoutube.com In a complex with a suitable metal ion in a higher oxidation state, the aminophenolate form of the ligand can donate an electron to the metal upon photoexcitation. youtube.com This photoinduced redox event can generate a highly reactive state of the complex, which can then drive a variety of chemical reactions. rsc.org

The energy of the LMCT band, and thus the wavelength of light required to induce it, can be tuned by the choice of the metal and the substituents on the aminophenol ligand. The electron-donating amino and methyl groups and the electron-withdrawing fluoro group on this compound would be expected to influence the energy of the ligand's orbitals and, consequently, the LMCT energy.

Although less common than the reverse process of metal-to-ligand charge transfer (MLCT), LMCT photocatalysis is an emerging field with potential applications in areas such as organic synthesis and solar energy conversion. aip.org The reactive, ligand-oxidized state generated by LMCT can be harnessed to perform challenging oxidation reactions or to initiate radical chain processes. aip.org The specific development of this compound-based LMCT complexes could lead to novel photocatalysts with tailored reactivity.

Chiral Ligand Design for Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov This is typically achieved using a chiral catalyst, which is often a metal complex bearing a chiral ligand. enamine.net Chiral aminophenols and their derivatives are valuable building blocks for the synthesis of such ligands. nih.govpolyu.edu.hk

By incorporating a chiral center into the structure of an aminophenol-based ligand, it is possible to create a chiral environment around the metal center. This chirality can then be transferred to the substrate during the catalytic reaction, leading to the preferential formation of one enantiomer over the other.

Several strategies can be envisioned for the design of chiral ligands from this compound. For example, a chiral substituent could be introduced at the amino group, or the aminophenol itself could be part of a larger, inherently chiral scaffold. Libraries of such chiral ligands can be synthesized and screened for their effectiveness in various asymmetric reactions, such as reductions, alkylations, and carbon-carbon bond-forming reactions. nih.govrsc.org